molecular formula C10H20Ru B073265 Bis(cyclopentadienyl)ruthenium CAS No. 1287-13-4

Bis(cyclopentadienyl)ruthenium

Cat. No.: B073265
CAS No.: 1287-13-4
M. Wt: 241.3 g/mol
InChI Key: JNUAMWJBOWJMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(cyclopentadienyl)ruthenium, also known as ruthenocene, is an organometallic compound with the formula (C₅H₅)₂Ru. It is a member of the metallocene family, which includes compounds with two cyclopentadienyl anions (C₅H₅⁻) bound to a central metal atom. This compound is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

Bis(cyclopentadienyl)ruthenium, also known as dicyclopentadienyl ruthenium or this compound(II), is a complex compound that primarily targets the respiratory system . It has been shown to interact with plasma membrane redox systems , which are implicated in various functions such as proton extrusion, control of internal pH, generation of superoxide, reduction of ferric iron and iron uptake, and control of cell growth and cell proliferation .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. For instance, it has been found that the reaction of the hexanuclear cluster [Ru6C (CO)17] with trimethylamine N-oxide in CH2Cl2 containing cyclopentadiene yielded a variety of products . This suggests that this compound can undergo complex reactions with other compounds, leading to the formation of new products.

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the inhibition of MEK/ERK and PI3K/AKT signaling pathways . These pathways are crucial for cell proliferation and survival, and their inhibition can lead to decreased cell viability. Additionally, the compound has been found to disrupt the F-actin cytoskeleton integrity , which is crucial for cell shape and movement .

Pharmacokinetics

It is known that the compound is solid in form and has a molecular weight of 23126 . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in a decrease in cell viability by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . It also leads to a decrease in cellular clonogenic ability and cell migration . These effects make it a potential candidate for anticancer treatment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as trimethylamine N-oxide, can affect the reactions that the compound undergoes . Additionally, the compound’s action can be influenced by the aggressiveness of the cancer cells and the concentration of the compound .

Biochemical Analysis

Cellular Effects

Bis(cyclopentadienyl)ruthenium has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell viability by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . These effects are associated with the inhibition of MEK/ERK and PI3K/AKT signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function . More

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)ruthenium can be synthesized through several methods. One common method involves the reaction of ruthenium trichloride (RuCl₃) with cyclopentadienyl sodium (NaC₅H₅) in an inert atmosphere. The reaction typically proceeds as follows:

RuCl3+2NaC5H5(C5H5)2Ru+3NaCl\text{RuCl}_3 + 2 \text{NaC}_5\text{H}_5 \rightarrow (\text{C}_5\text{H}_5)_2\text{Ru} + 3 \text{NaCl} RuCl3​+2NaC5​H5​→(C5​H5​)2​Ru+3NaCl

The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through sublimation or recrystallization from solvents like carbon tetrachloride (CCl₄) .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopentadienyl)ruthenium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Bis(cyclopentadienyl)ruthenium can be compared with other metallocenes, such as:

    Ferrocene (Fe(C₅H₅)₂): Similar structure but contains iron instead of ruthenium.

    Nickelocene (Ni(C₅H₅)₂): Contains nickel and has different electronic properties.

    Bis(ethylcyclopentadienyl)ruthenium(II): Similar to this compound(II) but with ethyl-substituted cyclopentadienyl ligands.

This compound stands out due to its stability, versatility, and effectiveness in various applications, making it a unique and valuable compound in the field of organometallic chemistry.

Properties

CAS No.

1287-13-4

Molecular Formula

C10H20Ru

Molecular Weight

241.3 g/mol

IUPAC Name

cyclopentane;ruthenium

InChI

InChI=1S/2C5H10.Ru/c2*1-2-4-5-3-1;/h2*1-5H2;

InChI Key

JNUAMWJBOWJMAH-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2]

Canonical SMILES

C1CCCC1.C1CCCC1.[Ru]

1287-13-4

Pictograms

Irritant

Synonyms

ruthenocene

Origin of Product

United States

Synthesis routes and methods

Procedure details

A magnesium slurry was produced by adding 45.62 g of minus 100 (−100) mesh magnesium powder (made by READE) (1.88 moles, 3 equivalents) slowly to a 5 liter vessel containing 1.2L of ethanol (Filmex) at room temperature (25° C.). 323.00 g of 76.8% pure cyclopentadiene (3.75 moles) at a temperature of about −50° C. was added to the magnesium slurry, which was at room temperature, through an addition funnel. To this, a 0.35M solution of RuCl3*1.8H2O in ethanol (Filmex) (0.625 moles in 1.8L of ethanol) was added over a 2.5 hour time period, via addition funnel, between −10° C. and 10° C. The slurry turned sequentially from a grey color to brown to green to blue, and then back to grey/brown as each addition of ruthenium trichloride was made. The mixture was then stirred at a temperature of from 5° C. to 10° C. for 3 hours, and was then stirred out to room temperature overnight. The ethanol was then distilled off under rough pump, and about three to four liters of toluene was added back. The distillation was switched from rough pump to atmospheric pressure and was continued until a pot temperature of 110° C. was reached. The yellow solution was hot filtered (100° C.) through a cake of Celite® that had been washed with hot toluene (100° C.). The filtrate was concentrated by distillation until the yellow solution reached a volume of 650 mL. The yellow product crystallized out of the toluene solution as it cooled to room temperature. The yellow slurry was further cooled in a dry ice/acetone bath, and the light yellow crystalline solids were filtered on to a Buchner funnel, washed with 100 mL of hexane, and pumped dry giving 134.3 g of ruthenocene (93% yield from first crop).
[Compound]
Name
( -100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 mol
Type
reactant
Reaction Step Two
Quantity
323 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.8 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2 L
Type
solvent
Reaction Step Six
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(cyclopentadienyl)ruthenium
Reactant of Route 2
Bis(cyclopentadienyl)ruthenium
Reactant of Route 3
Bis(cyclopentadienyl)ruthenium
Reactant of Route 4
Bis(cyclopentadienyl)ruthenium
Reactant of Route 5
Bis(cyclopentadienyl)ruthenium
Reactant of Route 6
Bis(cyclopentadienyl)ruthenium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.